1-tert-butyl 3-ethyl 2,3-dihydropyridine-1,3(6H)-dicarboxylate 1-tert-butyl 3-ethyl 2,3-dihydropyridine-1,3(6H)-dicarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17201663
InChI: InChI=1S/C13H21NO4/c1-5-17-11(15)10-7-6-8-14(9-10)12(16)18-13(2,3)4/h6-7,10H,5,8-9H2,1-4H3
SMILES:
Molecular Formula: C13H21NO4
Molecular Weight: 255.31 g/mol

1-tert-butyl 3-ethyl 2,3-dihydropyridine-1,3(6H)-dicarboxylate

CAS No.:

Cat. No.: VC17201663

Molecular Formula: C13H21NO4

Molecular Weight: 255.31 g/mol

* For research use only. Not for human or veterinary use.

1-tert-butyl 3-ethyl 2,3-dihydropyridine-1,3(6H)-dicarboxylate -

Specification

Molecular Formula C13H21NO4
Molecular Weight 255.31 g/mol
IUPAC Name 1-O-tert-butyl 3-O-ethyl 3,6-dihydro-2H-pyridine-1,3-dicarboxylate
Standard InChI InChI=1S/C13H21NO4/c1-5-17-11(15)10-7-6-8-14(9-10)12(16)18-13(2,3)4/h6-7,10H,5,8-9H2,1-4H3
Standard InChI Key AEKRZCOPIGVYIO-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1CN(CC=C1)C(=O)OC(C)(C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a partially unsaturated dihydropyridine ring system substituted with two ester groups: a tert-butyl carbamate at position 1 and an ethyl ester at position 3 . The IUPAC name, 1-O-tert-butyl 3-O-ethyl 3,6-dihydro-2H-pyridine-1,3-dicarboxylate, reflects its bicyclic structure, which includes a six-membered ring with one double bond (between C5 and C6) and two ester moieties . The stereochemistry of the molecule remains undefined in most studies, though enantiomerically pure forms (e.g., R-configuration) have been synthesized for specialized applications .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular formulaC13H21NO4\text{C}_{13}\text{H}_{21}\text{NO}_{4}
Molecular weight255.31 g/mol
SMILES notationCCOC(=O)C1CN(CC=C1)C(=O)OC(C)(C)C
InChIKeyAEKRZCOPIGVYIO-UHFFFAOYSA-N

Stability and Solubility

The compound exhibits moderate stability under standard laboratory conditions but is sensitive to prolonged exposure to light, moisture, and oxidizing agents. Its solubility profile is typical of ester-containing dihydropyridines:

  • Polar solvents: Highly soluble in dichloromethane, dimethylformamide (DMF), and acetone.

  • Nonpolar solvents: Sparingly soluble in hexane and toluene.

  • Aqueous systems: Insoluble in water due to hydrophobic tert-butyl and ethyl groups .

Synthesis and Industrial Production

Hantzsch Dihydropyridine Synthesis

The primary synthetic route employs the Hantzsch dihydropyridine synthesis, a multicomponent reaction involving:

  • Aldol condensation: Between an aldehyde (e.g., formaldehyde) and a β-ketoester (e.g., ethyl acetoacetate).

  • Cyclization: Facilitated by ammonium acetate or urea to form the dihydropyridine ring.
    For 1-tert-butyl 3-ethyl derivatives, tert-butyl carbamate and ethyl acetoacetate serve as starting materials, with yields optimized to 60–75% under reflux conditions in ethanol.

Table 2: Optimized Reaction Parameters

ParameterOptimal ConditionImpact on Yield
Temperature80–90°CMaximizes cyclization
CatalystAmmonium acetate (10 mol%)Enhances ring closure
SolventAnhydrous ethanolPrevents hydrolysis
Reaction time12–16 hoursBalances completion vs. degradation

Scalability and Process Innovations

Industrial-scale production utilizes continuous flow reactors to improve efficiency and safety. Key advantages include:

  • Reduced reaction time: From 16 hours (batch) to 2–4 hours (flow).

  • Higher purity: Inline purification removes byproducts like unreacted β-ketoesters.

  • Lower energy consumption: Microfluidic channels enable precise temperature control.

Biological Mechanism: Calcium Channel Modulation

Interaction With L-Type Channels

The compound acts as an L-type calcium channel blocker, binding to the α1-subunit to inhibit extracellular calcium influx into vascular smooth muscle cells. This mechanism mirrors clinically used dihydropyridines (e.g., nifedipine, amlodipine), though its potency is 3–5 times lower in vitro.

Structure-Activity Relationships (SAR)

  • Tert-butyl group: Enhances lipophilicity, improving membrane permeability.

  • Ethyl ester: Modulates electron density in the dihydropyridine ring, affecting binding affinity.

  • Dihydro ring: Partial saturation reduces oxidative degradation compared to fully aromatic pyridines .

Applications in Pharmaceutical Research

Precursor to Antihypertensive Agents

The compound serves as a scaffold for synthesizing third-generation calcium channel blockers with improved vascular selectivity. Recent derivatives include:

  • Nitroxyalkyl esters: Hybrid molecules releasing nitric oxide for dual vasodilation.

  • Chiral analogs: R-enantiomers show 40% higher binding affinity than S-forms in preclinical models .

Neuroprotective Applications

Hazard CategoryGHS CodePrecautionary Measures
Skin irritationH315Wear nitrile gloves; wash skin post-exposure
Eye irritationH319Use safety goggles; rinse eyes for 15 minutes
Respiratory irritationH335Use in fume hoods or well-ventilated areas

Reactivity and Derivative Synthesis

Oxidation Reactions

Treatment with m-chloroperbenzoic acid (mCPBA) oxidizes the dihydropyridine ring to pyridine, yielding 1-tert-butyl 3-ethyl pyridine-1,3-dicarboxylate. This product is a key intermediate in synthesizing nicotinic acetylcholine receptor ligands .

Reduction Pathways

Catalytic hydrogenation (H₂, Pd/C) saturates the dihydro ring to form piperidine derivatives, such as (R)-1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylate . These fully saturated analogs exhibit enhanced metabolic stability in hepatic microsome assays .

Substitution Reactions

The ethyl ester undergoes transesterification with methanol or benzyl alcohol under acidic conditions, enabling modular modification of the C3 position.

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